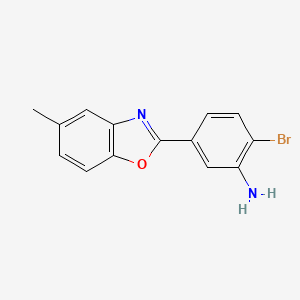
N-cyclooctyl-4-(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclooctyl-4-isopropyl-1-benzenesulfonamide: is an organic compound with the molecular formula C17H27NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a cyclooctyl group attached to the nitrogen atom and an isopropyl group on the benzene ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-4-isopropyl-1-benzenesulfonamide typically involves the following steps:
-
Formation of the Sulfonamide Group: : The initial step involves the reaction of 4-isopropylbenzenesulfonyl chloride with cyclooctylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
C6H4(CH3)2SO2Cl+C8H15NH2→C6H4(CH3)2SO2NHC8H15+HCl
-
Purification: : The crude product is then purified using recrystallization or column chromatography to obtain the pure N-Cyclooctyl-4-isopropyl-1-benzenesulfonamide.
Industrial Production Methods
In an industrial setting, the production of N-Cyclooctyl-4-isopropyl-1-benzenesulfonamide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: N-Cyclooctyl-4-isopropyl-1-benzenesulfonamide can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and potentially leading to new derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-Cyclooctyl-4-isopropyl-1-benzenesulfonamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, sulfonamides are known for their antibacterial properties. N-Cyclooctyl-4-isopropyl-1-benzenesulfonamide may be investigated for its potential as an antimicrobial agent or as a precursor for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-Cyclooctyl-4-isopropyl-1-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This mechanism is similar to that of other sulfonamide-based drugs, which target bacterial enzymes involved in folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-Butylbenzenesulfonamide
- N-Methylbenzenesulfonamide
- N-Ethylbenzenesulfonamide
Uniqueness
N-Cyclooctyl-4-isopropyl-1-benzenesulfonamide is unique due to its cyclooctyl and isopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
By comparing it with similar compounds, researchers can better understand its unique properties and potential advantages in various applications.
Properties
Molecular Formula |
C17H27NO2S |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-cyclooctyl-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO2S/c1-14(2)15-10-12-17(13-11-15)21(19,20)18-16-8-6-4-3-5-7-9-16/h10-14,16,18H,3-9H2,1-2H3 |
InChI Key |
GQYXOVRYCGYMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10969821.png)
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl][3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10969825.png)
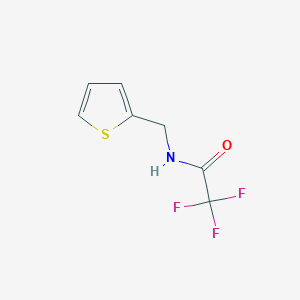
![3-chloro-2-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10969828.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969832.png)

![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B10969841.png)
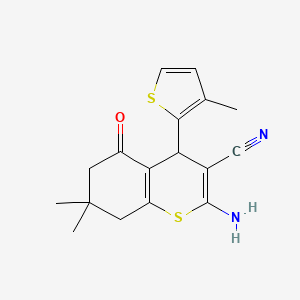
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B10969867.png)
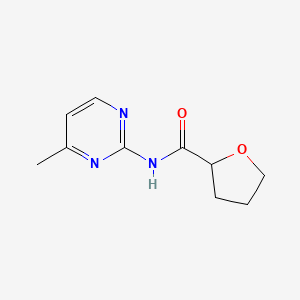
![5-[(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B10969873.png)
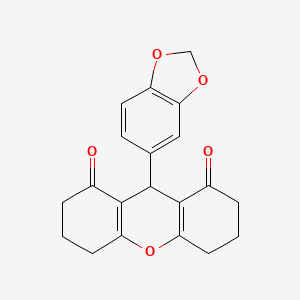
![3-chloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10969880.png)
